molecular formula C12H15ClN2O2 B12107108 HA454S D-Trp(Me)-OH-HCl

HA454S D-Trp(Me)-OH-HCl

Cat. No.: B12107108
M. Wt: 254.71 g/mol
InChI Key: XHHFEVHSOOFMGW-UHFFFAOYSA-N
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Description

HA454S D-Trp(Me)-OH-HCl, also known as Fmoc-D-Trp(Me)-OH, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its unique properties, which include the presence of a methyl group on the indole ring. This compound is often utilized in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HA454S D-Trp(Me)-OH-HCl typically involves the protection of the amino and carboxyl groups of tryptophan, followed by the introduction of a methyl group on the indole ring. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of tryptophan is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

    Methylation of the Indole Ring: The indole ring of the protected tryptophan is methylated using a methylating agent such as methyl iodide under basic conditions.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

HA454S D-Trp(Me)-OH-HCl undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The methyl group on the indole ring can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxaldehyde, while substitution reactions can produce various substituted tryptophan derivatives.

Scientific Research Applications

HA454S D-Trp(Me)-OH-HCl has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for various biochemical studies.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: this compound is used in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of HA454S D-Trp(Me)-OH-HCl involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methyl group on the indole ring can affect the binding affinity and specificity of the peptides to their molecular targets, thereby modulating their biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Trp-OH: A similar compound without the methyl group on the indole ring.

    Fmoc-D-Trp-OH: The D-enantiomer of tryptophan without the methyl group.

    Fmoc-L-Trp(Me)-OH: The L-enantiomer with a methyl group on the indole ring.

Uniqueness

HA454S D-Trp(Me)-OH-HCl is unique due to the presence of the methyl group on the indole ring, which can significantly alter its chemical and biological properties compared to other tryptophan derivatives. This modification can enhance the stability, binding affinity, and specificity of peptides synthesized using this compound.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H

InChI Key

XHHFEVHSOOFMGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N.Cl

Origin of Product

United States

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